Ethyl adenine-9-acetate
説明
Historical Context of Purine (B94841) Analog Research
The investigation of purine analogs is a field with deep historical roots, primarily driven by the quest for therapeutic agents to combat diseases like cancer. Purine analogs are antimetabolites designed to mimic the structure of natural purines, such as adenine (B156593) and guanine, thereby interfering with cellular processes like DNA synthesis. wikipedia.orgnih.gov
A pivotal moment in this area of research occurred in the 1950s with the work of George Hitchings and Gertrude Elion, who were later awarded the 1988 Nobel Prize in Medicine. researchgate.net Their systematic study of nucleic acid metabolism led to the synthesis of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine, which became crucial drugs in treating acute leukemia. researchgate.net Their work also produced azathioprine, a prodrug that converts to 6-mercaptopurine and is widely used as an immunosuppressant in organ transplantation. wikipedia.orgresearchgate.net These early successes established a powerful paradigm: that creating structural analogs of essential metabolites could effectively inhibit the replication of cancer cells and pathogens. researchgate.netnih.gov This foundation spurred decades of further research into modifying the purine scaffold to develop new therapeutic agents. mdpi.com
Significance of Adenine Derivatives in Biochemical Sciences
Adenine is one of the most vital heterocycles in biology. academie-sciences.fr It is a cornerstone of genetic material, forming a key part of both DNA and RNA. academie-sciences.frscite.ai Beyond its role in heredity, adenine is a critical component of adenosine (B11128) triphosphate (ATP), the primary molecule for energy transfer in cells. academie-sciences.frresearchgate.net It also forms the structural backbone of essential cofactors for enzymes, including nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD). scite.airesearchgate.net
Given adenine's central role in these fundamental processes, its derivatives are of immense interest in the biochemical and medicinal sciences. scite.aiontosight.ai By modifying the adenine structure, scientists can create molecules with altered biological activities that can be harnessed for therapeutic purposes. academie-sciences.fr These synthetic analogs are investigated for a wide range of potential applications, including as antiviral, anticancer, and immunomodulatory agents. mdpi.comontosight.ai The chemical modifications can influence the molecule's ability to interact with specific biological targets, such as enzymes or receptors, thereby modulating physiological pathways. ontosight.aiontosight.ai
Role of Ethyl Adenine-9-Acetate as a Model Compound in Research
This compound serves as a valuable model compound in academic research for several reasons. Primarily, its synthesis—typically involving the reaction of adenine with ethyl bromoacetate—provides a classic example for studying the regioselectivity of alkylation on the purine ring. rsc.orgup.ac.za Under basic conditions, the alkylation preferentially occurs at the N9 position, making the synthesis of this compound a useful model for understanding and optimizing reaction conditions to achieve specific isomers. up.ac.za
The compound is frequently used as an intermediate or starting material for the synthesis of more complex adenine derivatives. cymitquimica.comrsc.org For instance, it has been used in the preparation of adenine-capped gold nanoparticles and other functionalized molecules designed for specific recognition or assembly tasks. rsc.org
Furthermore, the well-defined structure of this compound has been characterized through various analytical techniques, including crystallography. nih.gov Detailed structural data allows researchers to understand how the addition of the ethyl acetate (B1210297) group at the N9 position affects the molecule's conformation and its potential for intermolecular interactions, such as hydrogen bonding. This precise structural knowledge is essential for its role as a building block in supramolecular chemistry and materials science.
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P b c a nih.gov |
| a | 19.4943 Å nih.gov |
| b | 12.2427 Å nih.gov |
| c | 8.5428 Å nih.gov |
| α, β, γ | 90.00 ° nih.gov |
| Z (Molecules per unit cell) | 8 |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
ethyl 2-(6-aminopurin-9-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-16-6(15)3-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOVDURKZQNFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350870 | |
| Record name | ETHYL ADENINE-9-ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25477-96-7 | |
| Record name | ETHYL ADENINE-9-ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Modifications of Ethyl Adenine 9 Acetate
Established Synthetic Pathways for Ethyl Adenine-9-Acetate
The construction of this compound hinges on two critical steps: the regioselective attachment of the acetic acid moiety to the N9 position of adenine (B156593) and the subsequent esterification to form the ethyl ester.
The final step in the synthesis of this compound is typically the formation of the ethyl ester from its corresponding carboxylic acid precursor, adenine-9-acetic acid. A common and established method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol, in this case, ethanol, in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds by protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol, ultimately yielding the ethyl ester and water.
A primary challenge in the synthesis of N-substituted purines is achieving regioselectivity. The adenine ring possesses several nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amino group), all of which can potentially be alkylated. Direct alkylation of adenine with an alkyl halide, such as ethyl bromoacetate, often leads to a mixture of regioisomers, including N3-, N7-, and N9-substituted products. researchgate.net
Research has shown that the distribution of these isomers is highly dependent on the reaction conditions. The synthesis of N9-alkylated adenine derivatives is typically favored by performing the reaction in polar aprotic solvents like N,N-dimethylformamide (DMF). nih.gov The general strategy involves the initial deprotonation of adenine with a base to form the adeninate anion, which then acts as the nucleophile in an SN2 reaction with the alkylating agent. nih.gov While the N9-isomer is often the major product in these solvents, separating it from other isomers can be challenging. Factors such as the nature of the substituent on the alkylating agent and any existing substituents on the purine (B94841) ring can influence the product ratio. nih.gov
Table 1: Factors Influencing Regioselectivity in Adenine Alkylation
| Factor | Influence on Regioselectivity |
| Solvent | Polar aprotic solvents (e.g., DMF) generally favor the formation of the N9-isomer. nih.gov |
| Base | The choice of base for deprotonation can affect the relative nucleophilicity of the different nitrogen atoms. |
| Temperature | Lower temperatures can favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product. youtube.com |
| Protecting Groups | Temporary protection of other nitrogen atoms (e.g., N6) can direct alkylation specifically to the N9 position. |
Derivatization Strategies at the Purine Moiety
To explore structure-activity relationships and develop new compounds, the purine ring of this compound can be chemically modified at several positions. The 2-, 6-, and 8-positions are common targets for derivatization.
The 2-position of the adenine ring is a site for introducing chemical diversity. While less reactive than other positions, it can be functionalized through various synthetic routes. One common strategy involves starting with a 2-halopurine derivative, such as 2-chloroadenine. The halogen can then be displaced by various nucleophiles or serve as a handle for metal-catalyzed cross-coupling reactions, like the Suzuki or Stille couplings, to introduce new carbon-carbon bonds. Another approach involves the modification of 2-aminopurine, where the amino group can be alkylated or acylated to introduce a range of substituents into the minor groove of a corresponding RNA duplex. nih.gov The synthesis of analogues like 2,6-diaminopurine (B158960) highlights the possibility of introducing an amino group at this position, which itself can be further derivatized. mdpi.com
The exocyclic 6-amino group of adenine is a prime target for modification. It is crucial for the hydrogen-bonding interactions that define its role in nucleic acids and its binding to many protein targets. acs.org This amino group can be alkylated, acylated, or reacted with various aldehydes to form Schiff bases, which can then be reduced to stable secondary amines. nih.govtandfonline.com A well-established method involves the Dimroth rearrangement, where a 1-N-alkylated adenosine (B11128) derivative rearranges to the more stable N6-substituted product. nih.gov This approach allows for the synthesis of a wide array of N6-substituted adenine derivatives. researchgate.net Specific modifications can also be achieved through functionality-transfer reactions, where a reactive group is transferred to the 6-amino position from a complementary probe strand. nih.gov
Table 2: Examples of N6-Substituents on the Adenine Ring
| Substituent Type | Example(s) | Synthetic Approach |
| Alkyl | Isopentenyl, Benzyl | Direct alkylation followed by Dimroth rearrangement. nih.gov |
| Acyl | Acetyl | Reaction with acylating agents. researchgate.net |
| Carbamate | Boc (tert-butyloxycarbonyl) | Reaction with Boc-anhydride. |
| Aryl/Alkyl Aldehyde Adducts | Various | Formation of Schiff bases followed by reduction. tandfonline.com |
The 8-position of the purine ring is readily susceptible to electrophilic substitution and is a common site for introducing a variety of functional groups. researchgate.net Direct bromination of adenine derivatives is a frequently used method to create a versatile synthetic intermediate, 8-bromoadenine. nih.govresearchgate.net This reaction can be carried out using reagents like N-bromosuccinimide (NBS) in DMF or bromine in an acetate (B1210297) buffer. acs.orgnih.govfiu.edu
The resulting 8-bromo derivative is highly valuable as it can be converted into numerous other analogues. nih.govnih.gov For example, it can undergo nucleophilic substitution with amines to produce 8-aminoadenine derivatives or react with thiols to form 8-thioadenine compounds. researchgate.netnih.gov Furthermore, the 8-bromo intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids or the Sonogashira coupling with terminal alkynes, allowing for the introduction of aryl, vinyl, or alkynyl groups at the 8-position. acs.org Another strategy involves the direct lithiation at the 8-position followed by reaction with an electrophile, such as DMF, to yield an 8-formyl derivative, which can be further modified. rsc.org
Modification at the 9-Position of the Purine Ring
The 9-position of the purine ring is a primary site for chemical modification, often involving N-alkylation to attach various side chains. This compound is itself a product of such a modification, where an ethyl acetate group is attached to the nitrogen at the 9-position of the adenine core. This fundamental alteration serves as a gateway to more complex molecular architectures.
Research into prebiotic chemistry has identified related structures, such as N9-acetic acid-2,6-diaminopurine, highlighting the natural tendency for modifications at this position. mdpi.com The introduction of substituents at the N9-position is a key strategy in the development of new chemical entities. For instance, incorporating N-2-(6-substituted-9H-purin-9-yl)acetamide groups as ligands has been explored in the synthesis of potential enzyme inhibitors. lookchem.com This demonstrates that the acetate moiety in this compound can be viewed as a foundational element for building more elaborate side chains designed to interact with specific biological targets.
Table 1: Representative Modifications at the 9-Position of Purines
| Starting Material | Substituent Group | Resulting Compound Class | Key Finding/Context | Citation |
| Adenine | -CH2COOH (acetic acid) | N9-carboxymethylpurines | Prebiotic synthesis studies have detected related N9-substituted purines. | mdpi.com |
| Adenine | -CH2COOC2H5 (ethyl acetate) | N9-carboethoxymethylpurines | This compound is a primary example of N9-alkylation. | chemspider.comnih.gov |
| 9H-purine | -CH2CONH-R (substituted acetamide) | N9-acetamido-purines | Used to create P2-ligands for potential HIV-1 protease inhibitors. | lookchem.com |
Synthesis of Related Adenine Analogues and Prodrugs
The adenine structure is a versatile scaffold for creating a diverse range of analogues and prodrugs. By keeping the core adenine structure intact, modifications to the side chains can lead to compounds with distinct properties and activities. acs.org A notable example is the design of derivatives of istradefylline, where the xanthine (B1682287) core is replaced by adenine, and various side chains are explored to develop new adenosine A2A receptor antagonists. acs.org
The synthesis of these analogues often involves multi-step processes. For example, intermediates can be prepared and subsequently reacted with other compounds, such as aniline (B41778), under reflux conditions to yield the final target molecules. acs.org Another important class of adenine analogues includes 2,6-diamino purine, which acts as a bioisostere of adenine and can pair effectively with pyrimidine (B1678525) nucleobases. mdpi.com The synthesis of such analogues is crucial for studying nucleic acid interactions and designing therapeutic agents. Research has also focused on creating adenosine analogues by modifying the N6 position of the adenine ring to develop selective enzyme inhibitors. nih.gov
Table 2: Examples of Synthesized Adenine Analogues
| Analogue Class | Structural Modification | Synthetic Approach | Purpose/Application | Citation |
| Istradefylline Derivatives | Modification of adenine side chains | Multi-step synthesis involving intermediate formation followed by reaction with aniline compounds. | Development of A2A receptor antagonists. | acs.org |
| 2,6-Diamino purine | Replacement of the C6-amino group with another amino group (relative to guanine) | Detected in prebiotic synthesis experiments. | Bioisostere of adenine for studying base pairing. | mdpi.com |
| HIV-1 Protease Inhibitors | Introduction of N-2-(6-substituted-9H-purin-9-yl)acetamide ligands | Synthesis of purine-based ligands for incorporation into larger molecules. | To enhance inhibitory potency through H-bonding interactions. | lookchem.com |
Optimization of Synthetic Processes for Adenine Derivatives
The efficient synthesis of adenine derivatives like this compound relies on the careful optimization of reaction conditions to maximize product yield and purity. While classical esterification is a common method, it often requires refinement to be efficient and environmentally sound. hillpublisher.com Systematic studies on related esterification processes have shown that several factors are critical in controlling the outcome. hillpublisher.com
Key parameters that require optimization include:
Temperature Control: Reaction temperatures must be precisely maintained. For instance, certain reactions are held at 95-100 °C for several hours to ensure completion. acs.org In other esterification processes, an optimal temperature range of 80-85°C has been identified to achieve high conversion rates. hillpublisher.com
pH Adjustment: The pH of the reaction mixture is often adjusted at different stages. For example, after a reaction, the pH may be brought to 9 to induce the precipitation of the desired product, facilitating its isolation. acs.org
Purification Methods: The purity of the final compound is highly dependent on the purification strategy. Techniques such as grinding the product in ethyl acetate or recrystallization are common methods to obtain intermediates and final compounds of high purity. acs.org For other esters, washing the crude product with specific solutions, such as saturated calcium chloride, has been shown to be necessary to remove unreacted starting materials and improve purity. hillpublisher.com
Catalyst Dosage: In catalyzed reactions like esterification, the amount of catalyst used plays a crucial role in the reaction's efficiency and yield. hillpublisher.com
Table 3: Key Parameters for Synthetic Process Optimization of Adenine Derivatives
| Parameter | Role in Synthesis | Example from Research | Citation |
| Temperature | Influences reaction kinetics and product formation. | Reactions are often conducted at specific elevated temperatures (e.g., 95-100 °C) to proceed to completion. | acs.org |
| pH Control | Affects the solubility and stability of products, aiding in isolation. | Adjusting pH to 9 with HCl to cause precipitation of intermediates. | acs.org |
| Purification | Removes impurities and isolates the target compound. | Recrystallization from solvents like ethyl acetate is used to obtain pure target compounds. | acs.org |
| Catalyst | Accelerates the reaction rate to improve yield in a given time. | The dosage of acid catalysts is a key variable in controlling productivity in esterification reactions. | hillpublisher.com |
Iii. Spectroscopic Characterization and Structural Elucidation in Research Contexts
X-ray Crystallography in Structural Analysis of Adenine (B156593) Derivatives
X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules like adenine derivatives. acs.orgnih.gov
For ethyl adenine-9-acetate, single-crystal X-ray diffraction analysis has provided detailed structural data. A study conducted at 122 K determined its crystal structure, which has been deposited in the Crystallography Open Database (COD) under the number 2010010. nih.gov The analysis revealed that this compound crystallizes in the orthorhombic space group P b c a. nih.gov This technique is not only used for small molecules but also for complex biological macromolecules, such as the enzyme KsgA, an RNA adenine dimethyltransferase, to understand its interaction with substrates. nih.gov
The crystal structure of adenine itself and its derivatives is often characterized by extensive hydrogen-bonding networks, leading to the formation of layered or more complex supramolecular assemblies. csic.essoton.ac.uk For instance, the reaction of adenine with 2-chloropyrimidine (B141910) can yield N7- and N9-substituted derivatives, whose distinct structures and intramolecular hydrogen bonds have been elucidated by X-ray diffraction. csic.es The study of such structures is vital, as the substitution pattern on the purine (B94841) ring significantly influences the molecule's biological activity and its potential applications.
Table 1: Crystallographic Data for this compound nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 19.4943 |
| b (Å) | 12.2427 |
| c (Å) | 8.5428 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the acetate (B1210297) group (a singlet), and the protons on the adenine ring. pressbooks.pubbris.ac.uk Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. spectrabase.com The chemical shifts of the adenine ring protons and carbons are particularly sensitive to substitution and the tautomeric form present in solution. bmrb.ioacs.org
Research on various adenine derivatives demonstrates the power of NMR in structural confirmation. For example, ¹H NMR has been used to characterize novel adenine derivatives with plant growth regulatory functions, confirming the position of substituents. google.com Furthermore, advanced techniques like ¹⁵N NMR spectroscopy have been employed to study the tautomerism of adenine derivatives in solution, identifying the presence of N7-H and N9-H tautomers, which is critical for understanding their hydrogen bonding patterns and molecular recognition properties. acs.orgnih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for the Ethyl Acetate Moiety pressbooks.pubbris.ac.uk
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (ethyl) | ~1.2-1.3 | Triplet |
| -CH₂- (ethyl) | ~4.1-4.2 | Quartet |
| -CH₂- (acetate) | ~5.0 (estimated) | Singlet |
Table 3: Known ¹³C NMR Chemical Shifts for Adenine bmrb.io
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | 152.43 |
| C4 | 155.25 |
| C5 | 122.58 |
| C6 | 161.89 |
| C8 | 156.88 |
Mass Spectrometry (MS) in Derivative Identification and Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of compounds and for gaining structural information through the analysis of fragmentation patterns. acs.org
The molecular formula of this compound is C₉H₁₁N₅O₂, corresponding to a monoisotopic mass of 221.091275 Da. nih.gov In an MS experiment, this would be observed as the molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), as the protonated molecule [M+H]⁺ at m/z 221. acs.org
The fragmentation of adenine derivatives in MS is well-studied. The primary fragmentation pathway often involves the cleavage of the substituent from the purine ring. For this compound, characteristic fragments would likely arise from the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), or the entire ethyl acetate side chain. bris.ac.ukacs.org The adenine core itself undergoes a characteristic fragmentation, typically involving the sequential loss of HCN molecules from the pyrimidine (B1678525) and imidazole (B134444) rings. acs.org
Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently used to analyze adenine derivatives, even in complex biological matrices. acs.orgnih.govelifesciences.org These methods are crucial for identifying modifications to DNA bases and for studying the hydration of adenine derivatives. nih.govnih.gov
Table 4: Key Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₁N₅O₂ nih.gov |
| Molecular Weight | 221.22 g/mol nih.gov |
| Monoisotopic Mass | 221.091275 Da nih.gov |
| Predicted [M+H]⁺ | 222.10 |
Infrared (IR) Spectroscopy in Characterization of Hydrogen Bonding Interactions
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying functional groups and for studying intermolecular interactions, particularly hydrogen bonding. quora.comyoutube.com
The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The ester group will show a strong C=O stretching vibration typically in the range of 1735-1750 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations for the ester are expected around 1230-1250 cm⁻¹. docbrown.info
A key feature of the IR spectra of adenine derivatives is the information it provides on hydrogen bonding. The N-H stretching vibrations of the amino group (-NH₂) on the adenine ring are particularly sensitive to their environment. nih.gov In a non-hydrogen-bonding solvent, free N-H stretches appear as sharp bands. However, when involved in hydrogen bonding, these bands broaden and shift to lower frequencies (lower wavenumbers). youtube.comnih.gov
Studies using temperature-controlled IR spectroscopy have revealed how hydrogen bonding patterns in adenine derivatives change with temperature and physical state, from isolated hydrogen-bonded pairs in a liquid state to extensive networks in a supercooled or crystalline state. nih.gov This technique has been instrumental in analyzing the specific hydrogen-bonding interactions between adenine and other nucleobases, such as uracil (B121893), providing insight into the forces that govern molecular recognition and self-assembly. nih.govacs.org
Table 5: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch (H-bonded) | 3100-3500 (broad) |
| Amine (N-H) | Bend | 1590-1650 |
| Alkane (C-H) | Stretch | 2845-2975 docbrown.info |
| Ester (C=O) | Stretch | 1735-1750 docbrown.info |
| Ester (C-O) | Stretch | 1230-1250 docbrown.info |
| Aromatic Ring | C=C, C=N Stretches | 1400-1600 |
Iv. Advanced Computational and Theoretical Studies on Ethyl Adenine 9 Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Features
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetic properties of molecules. For purine (B94841) analogs such as ethyl adenine-9-acetate, DFT calculations provide a fundamental understanding of their reactivity, stability, and spectroscopic properties. While specific DFT studies on this compound are not prevalent in the literature, research on the closely related analog, 9-ethyladenine (B1664709), offers significant insights.
DFT calculations, often combined with methods like the quantum theory of "atoms-in-molecules" (QTAIM), have been employed to analyze the binding modes and energetic features of 9-ethyladenine complexes. ijprajournal.com These studies compute the interaction energies of various hydrogen-bonded and stacked arrangements, which are crucial for understanding molecular recognition processes. ijprajournal.com The calculations help in characterizing the supramolecular interactions in solids, which are governed by hydrogen bonds and other noncovalent interactions. ijprajournal.com
Key electronic and energetic parameters derived from DFT calculations for a purine analog like 9-ethyladenine help in predicting its chemical behavior. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and global reactivity descriptors. For instance, a related DFT study on a nucleobase analog calculated a HOMO-LUMO energy gap of 4.94 eV, indicating high chemical stability. mdpi.com The same study identified electrophilic and nucleophilic sites using Molecular Electrostatic Potential (MEP) maps, where oxygen atoms typically show the most negative potential (nucleophilic sites) and certain hydrogen atoms exhibit the most positive potential (electrophilic sites). mdpi.com
Table 1: Global Reactivity Descriptors for a Representative Nucleobase Analog from DFT Calculations
| Parameter | Value | Significance |
| HOMO-LUMO Energy Gap | 4.94 eV | Indicates chemical stability and low reactivity. mdpi.com |
| Hardness (η) | 2.47 eV | Measures resistance to change in electron distribution. mdpi.com |
| Softness (σ) | 0.41 eV⁻¹ | Reciprocal of hardness, indicates polarizability. mdpi.com |
| Chemical Potential (μ) | -3.97 eV | Measures the escaping tendency of electrons. mdpi.com |
| Electronegativity (χ) | 3.97 eV | Indicates the power of an atom to attract electrons. mdpi.com |
| Electrophilicity Index (ω) | 3.19 eV | Measures the propensity to accept electrons. mdpi.com |
Data derived from a DFT study on a representative nucleobase analog and presented here for illustrative purposes. mdpi.com
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, binds to a receptor and to characterize the stability and dynamics of the resulting complex. These methods are crucial for understanding the potential therapeutic targets of purine analogs.
Studies on derivatives of 9-ethyladenine have identified them as potential antagonists for human adenosine (B11128) receptors (A1, A2A, A2B, and A3). nih.gov Molecular docking simulations can elucidate the binding modes of these compounds within the receptor's active site. For example, docking studies might reveal that the purine core forms key hydrogen bonds with amino acid residues, while the ethyl acetate (B1210297) moiety at the N9 position occupies a specific subpocket, influencing binding affinity and selectivity. The affinity of these compounds is typically evaluated through radioligand binding assays, and high-affinity antagonists have been identified for A1, A2A, and A3 receptors among 9-ethyladenine derivatives. nih.gov
MD simulations complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. tandfonline.com These simulations can confirm the stability of binding poses predicted by docking and reveal how the ligand and protein adapt to each other. For instance, MD simulations of a drug-DNA complex have been used to confirm the stability of interactions observed in docking, showing that electrostatic interactions through hydrogen bonding are stable over a 50 ns simulation. tandfonline.com Similar simulations for this compound with a target receptor, like an adenosine receptor, would be essential to validate docking predictions and understand the dynamic nature of the interaction.
Table 2: Representative Binding Affinities of 9-Ethyladenine Derivatives at Human Adenosine Receptors
| Compound Class | Target Receptor | Activity | Selectivity |
| 9-ethyl-8-phenyl-9H-adenine | A1 | High Affinity Antagonist | 10- to 600-fold vs other subtypes |
| 8-ethoxy-9-ethyladenine | A2A | High Affinity Antagonist | 10- to 600-fold vs other subtypes |
| 9-ethyl-8-phenylethynyl-9H-adenine | A3 | High Affinity Antagonist | 10- to 600-fold vs other subtypes |
Data based on a study of 9-ethyladenine derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a series of compounds with their biological activities. For purine analogs, QSAR models are valuable tools for predicting the activity of new compounds and guiding the design of more potent and selective molecules. researchgate.net
Both 2D and 3D-QSAR methods have been applied to various classes of purine derivatives. mdpi.comresearchgate.net 2D-QSAR models use descriptors calculated from the 2D structure, such as topological indices and physicochemical properties, to build a mathematical relationship with activity. researchgate.netchalcogen.ro For example, a QSAR study on substituted purine inhibitors of c-Src tyrosine kinase developed a model with a good predictive correlation coefficient (r²) of 0.8319, indicating a strong relationship between the chosen descriptors (like SsCH3E-index and H-Donor Count) and inhibitory activity. researchgate.net
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. mdpi.com These methods calculate steric, electrostatic, and other fields around a set of aligned molecules and correlate these fields with their biological activities. The resulting contour maps provide a visual guide for drug design, indicating where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For instance, a 3D-QSAR study on purine-based Bcr-Abl inhibitors generated CoMFA and CoMSIA models with high internal (q² up to 0.637) and external (r²_test up to 0.863) predictive capabilities, successfully guiding the synthesis of more potent compounds. mdpi.com Such models for purine analogs targeting adenosine receptors have also been developed, highlighting the importance of specific substituents for affinity and selectivity. ijprajournal.comnih.gov
Conformational Analysis and Molecular Recognition Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, understanding its preferred conformation is key to comprehending its interaction with biological targets.
The conformation of this compound is determined by the rotational freedom around several single bonds, particularly those in the ethyl acetate side chain attached to the N9 position of the adenine (B156593) core. Crystal structure data provides definitive experimental information on the solid-state conformation. A study of ethyl 9-adeninylacetate at 122 K determined its crystal structure, revealing a specific conformation adopted in the crystalline state. researchgate.net
Theoretical methods are used to explore the conformational landscape in the gas phase or in solution. Studies on similar molecules, like simple esters and thioesters, show that ab initio and DFT methods can accurately predict conformational preferences. acs.org For example, calculations on ethyl acetate indicate a complex potential energy curve for the rotation of the ethyl group, with multiple energy minima. acs.org The interaction with the solvent can also play a crucial role in determining the conformational equilibrium. Studies have noted the importance of hydrogen bonding between this compound and solvent molecules, which can influence its conformation and recognition properties. The conformation of the purine ring itself, along with the orientation of the side chain, dictates how the molecule presents its hydrogen bond donors and acceptors for molecular recognition by a receptor or enzyme.
Prediction of Biological Activity through In Silico Methods
In silico methods encompass a wide range of computational techniques used to predict the biological activity of molecules before they are synthesized and tested in the lab. For this compound, these methods can predict its potential therapeutic applications by identifying likely biological targets and mechanisms of action.
One primary approach is target prediction based on structural similarity to known active compounds. Since this compound is a purine analog, it can be screened against databases of biological targets known to interact with purines. This includes adenosine receptors, for which many purine derivatives act as antagonists. nih.gov The affinity and selectivity for different adenosine receptor subtypes can be predicted using docking and scoring methods. nih.gov
Furthermore, in silico methods can predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for its development as a drug. For example, computational tools can estimate properties like lipophilicity (LogP) and solubility, which influence a drug's bioavailability. Toxicity prediction software can flag potential liabilities early in the discovery process. In silico studies have been used to predict the anticancer activities of various pyridine (B92270) and pyrimidine (B1678525) derivatives by screening them against targets like the Epidermal Growth Factor Receptor (EGFR). Similarly, the potential of purine derivatives to interact with and cleave DNA has been investigated using molecular docking and MD simulations, suggesting other possible mechanisms of action. tandfonline.com
V. Pharmacological and Biochemical Investigations of Ethyl Adenine 9 Acetate and Its Analogs
Interaction with Purinergic Receptor Systems
Investigations into the purinergic system have been a cornerstone of research for ethyl adenine-9-acetate analogs. Adenosine (B11128) receptors, a class of G protein-coupled receptors, are critical targets. wikipedia.org These receptors are classified into four main subtypes: A1, A2A, A2B, and A3, each with distinct physiological roles, from regulating neurotransmitter release to modulating inflammatory responses. wikipedia.orgsigmaaldrich.com The exploration of adenine (B156593) derivatives, particularly those with substitutions at the 9-position, has been driven by the goal of developing selective antagonists for these receptors. nih.govnih.gov
While direct binding data for this compound is not extensively documented in publicly available literature, significant research on its core structure, 9-ethyladenine (B1664709), provides a strong indication of its likely pharmacological profile. Studies on a series of 9-ethyladenine derivatives have demonstrated measurable affinity across human adenosine receptor subtypes.
Research into 2- and 8-alkynyl-9-ethyladenines revealed that these compounds generally exhibit affinity for human A1, A2A, and A3 receptors, as determined by radioligand binding assays. nih.gov Their activity at the A2B receptor was assessed through adenylyl cyclase activity assays due to a lack of suitable radioligands at the time of the studies. nih.gov The data indicates that modifications to the purine (B94841) ring of the 9-ethyladenine scaffold can modulate affinity and introduce selectivity for specific receptor subtypes. For instance, 2-alkynyl derivatives of 9-ethyladenine showed a slight selectivity for the human A2A receptor. nih.gov In contrast, introducing similar alkynyl chains at the 8-position tended to improve affinity for the human A3 receptor, resulting in A3-selective compounds. nih.gov
Further studies on 2,6,9-trisubstituted adenines, where the 9-position is occupied by an ethyl or propyl group, have also been conducted. nih.gov Derivatives bearing an ethyl group in the 9-position demonstrated potency in the micromolar range at the A2B receptor. nih.gov
Table 1: Affinity (Ki, µM) of Representative 9-Ethyladenine Analogs at Human Adenosine Receptors Data is based on published research for close structural analogs of this compound. nih.gov
| Compound (Substitution on 9-Ethyladenine) | A1 (Ki, µM) | A2A (Ki, µM) | A3 (Ki, µM) | A2B (IC50, µM) |
|---|---|---|---|---|
| 8-Bromo | 1.5 | 0.052 | 3.8 | 0.84 |
| 2-(Hex-1-ynyl) | >10 | 0.65 | >10 | >10 |
| 8-(Hex-1-ynyl) | >10 | >10 | 0.62 | >10 |
| 2-(Phenylethynyl) | >10 | 0.32 | >10 | >10 |
| 8-(Phenylethynyl) | >10 | >10 | 0.081 | >10 |
The functional activity of adenine analogs is highly dependent on their chemical structure. A key finding in adenosine receptor pharmacology is that replacing the ribose moiety of adenosine with alkyl groups, such as in 9-ethyladenine derivatives, typically leads to compounds that act as receptor antagonists. nih.gov The scientific strategy behind synthesizing series of 9-ethyladenine derivatives has often been explicitly aimed at discovering novel adenosine receptor antagonists. nih.govnih.gov
Functional assays, such as adenylyl cyclase experiments, are used to determine whether a compound stimulates (agonism) or inhibits (antagonism) receptor activity. For A2A and A2B receptors, which are linked to the stimulation of adenylyl cyclase, an antagonist would inhibit the enzyme's activity in the presence of a known agonist. nih.gov Conversely, A1 and A3 receptors are linked to the inhibition of adenylyl cyclase. nih.gov Studies on various 9-substituted adenine derivatives have consistently shown them to behave as antagonists at the different adenosine receptor subtypes. nih.govacs.org Although specific functional data for this compound is sparse, based on the strong evidence from its close analogs, it is predicted to act as an antagonist at purinergic receptors.
Role in Nucleic Acid Research and Metabolism
Currently, there is a lack of specific published research detailing the direct role or application of this compound in nucleic acid research and metabolism. While adenine itself is a fundamental component of nucleic acids, and various acetate (B1210297) salts are used in standard laboratory procedures like DNA and RNA precipitation, the specific functions or metabolic fate of the this compound molecule in this context have not been elucidated in the available scientific literature. quora.comnih.gov
Enzymatic Interactions and Substrate Specificity
Specific enzymatic interactions involving this compound are not well-documented in the available research.
Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine. nih.govnih.gov The efficiency of this enzyme is highly dependent on the structure of its substrate. Modifications to the adenine or ribose portions of adenosine can significantly alter the molecule's susceptibility to deamination. However, no specific studies were found that evaluated this compound as a substrate for adenosine deaminase or characterized its potential resistance to the enzyme's catalytic activity.
Beyond adenosine deaminase, the broader enzymatic interactions of this compound remain uncharacterized in the scientific literature. While enzymes such as acetyl-CoA synthetase 2 (ACSS2) utilize acetate to generate acetyl-CoA for processes like histone acetylation, there is no research available to suggest that this compound serves as a substrate or modulator for this or other specific enzyme-catalyzed reactions. nih.gov
Modulation of Cellular Pathways
There is no direct evidence in the reviewed literature detailing the modulation of cellular pathways by this compound.
No research studies were identified that specifically investigate the activation of AMP-Activated Protein Kinase (AMPK) by this compound.
Specific information regarding the influence of this compound on signal transduction cascades is not available in the current body of scientific literature based on the conducted searches.
Vi. Mechanisms of Action and Biological Pathways Influenced by Ethyl Adenine 9 Acetate
Molecular Basis of Receptor Binding and Activation
As a derivative of adenine (B156593), ethyl adenine-9-acetate has the potential to bind to purinergic receptors, particularly adenosine (B11128) receptors (A1, A2A, A2B, and A3), which are a class of G protein-coupled receptors (GPCRs). nih.govwikipedia.org The binding of ligands to these receptors is a highly specific process governed by the three-dimensional structure of the binding pocket.
The adenine core of the molecule is crucial for this interaction, fitting into a pocket that accommodates the endogenous ligand, adenosine. wikipedia.org The binding of adenosine and its analogs typically involves key interactions within the receptor. For instance, in the A2A receptor, the adenine moiety forms hydrogen bonds and π-stacking interactions with specific amino acid residues such as asparagine and phenylalanine. nih.gov The ribose portion of adenosine also forms critical hydrogen bonds with residues like serine and histidine in transmembrane region 7. nih.gov
For this compound, the purine (B94841) ring system would occupy the adenosine binding site. The ethyl acetate (B1210297) group at the 9-position, replacing the ribose sugar of adenosine, would interact with a different region of the binding pocket. The nature of this substituent significantly influences the compound's affinity and selectivity for different adenosine receptor subtypes. nih.gov Studies on related 9-alkylpurines, such as 9-ethyladenine (B1664709) derivatives, show that modifications at this position and others on the purine ring can alter the binding profile, potentially converting the molecule into an agonist or an antagonist with varying selectivity. nih.gov For example, research on 9-ethylpurine derivatives has shown that introducing different substituents can yield compounds with selective affinity for A1, A2A, A2B, or A3 receptors. nih.gov The activation mechanism following binding involves conformational changes in the receptor, which opens up the cytosolic side to enable interaction with G proteins, initiating intracellular signaling. mdpi.com
| Compound | Modification | A2A Receptor Ki (μM) | A2B Receptor Ki (μM) | A3 Receptor Ki (μM) |
|---|---|---|---|---|
| 8-Bromo-9-ethyladenine | Bromo at 8-position | 0.052 | 0.84 | Data not available |
| 2-Phenethoxy-9-ethyladenine | Phenethoxy at 2-position | Data not available | Data not available | Data not available |
| 8-Hexynyl-9-ethyladenine | Hexynyl at 8-position | Data not available | Data not available | 0.62 |
Note: Data extracted from studies on related 9-ethylpurine derivatives to illustrate structure-activity relationships. nih.gov Ki represents the inhibition constant, a measure of binding affinity.
Intracellular Signaling Events Downstream of Purine Analog Activity
Once a purine analog like this compound binds to and activates an adenosine receptor, it triggers a cascade of intracellular signaling events. These pathways are primarily mediated by G proteins, which are linked to the receptors. nih.gov
The specific signaling pathway activated depends on the receptor subtype and the G protein it couples to:
A1 and A3 Receptors: These receptors typically couple to Gi/Go proteins. frontiersin.org Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). nih.govmdpi.com A reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently the phosphorylation of numerous target proteins. researchgate.net
A2A and A2B Receptors: These receptors couple to Gs proteins. frontiersin.org Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. wikipedia.orglabster.com Elevated cAMP activates PKA, which can modulate gene expression, enzyme activity, and ion channel function. frontiersin.orglabster.com
Beyond the canonical cAMP pathway, adenosine receptors can also activate other signaling molecules. For instance, activation of A1, A2A, and A3 receptors can lead to the activation of phospholipase C β (PLCβ), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). mdpi.comfrontiersin.org These signaling cascades demonstrate that a single compound can initiate a complex and multifaceted cellular response, influencing everything from neurotransmitter release to inflammatory processes. nih.govresearchgate.net
Interplay with DNA and RNA Structures
Purine analogs can exert significant biological effects by directly interacting with the synthesis and function of nucleic acids. cancer.gov Because of their structural similarity to adenine and guanine, these compounds can be recognized by the cellular machinery responsible for building DNA and RNA. taylorandfrancis.com
The mechanisms of interplay include:
Inhibition of Synthesis: Purine analogs, after intracellular conversion to their nucleotide forms, can act as antimetabolites. They can inhibit key enzymes involved in the de novo synthesis of purine nucleotides, thereby depleting the cell of the necessary building blocks for DNA and RNA. taylorandfrancis.comnih.gov For example, some analogs are known to inhibit DNA polymerase and DNA ligase I. wikipedia.org
Incorporation into Nucleic Acids: Analogs can be mistakenly incorporated into growing DNA and RNA chains during replication and transcription. nih.gov The presence of an altered purine base can disrupt the structure of the nucleic acid. For instance, acyclic nucleoside phosphonates, which are derivatives of adenine, can be incorporated by polymerases and lead to chain termination because they lack the 3'-hydroxyl group necessary for elongation. nih.gov This incorporation is a primary mechanism of cytotoxicity for many purine analogs used in medicine. nih.gov
Damage to DNA: The incorporation of these analogs can retard DNA chain elongation and ultimately damage the DNA, interfering with replication and repair processes. cancer.govnih.gov
While specific studies on the incorporation of this compound into nucleic acids are not detailed in the provided search results, the established mechanisms for other purine analogs provide a strong basis for its potential to interfere with DNA and RNA synthesis and function. taylorandfrancis.comwikipedia.org
Hydrogen Bonding Interactions with Biological Macromolecules
Hydrogen bonds are fundamental non-covalent interactions that dictate the structure and function of biological macromolecules. The purine ring of this compound contains multiple hydrogen bond donors (the exocyclic amino group) and acceptors (the nitrogen atoms within the rings), allowing it to form specific interactions with proteins and nucleic acids. nih.gov
Interactions with Proteins: In the context of receptor binding, hydrogen bonds are critical for ligand recognition and stabilization within the binding pocket. nih.gov Beyond receptors, the adenine moiety can interact with amino acid side chains in various enzymes. A study on the hydrogen bonding of 9-ethyladenine with p-cresol (B1678582) (a model for the tyrosine side chain) provided direct evidence for the formation of hydrogen-bonded complexes. nih.gov Such interactions are crucial for how enzymes recognize and process purine-containing substrates and cofactors. The most common amino acids involved in forming short, strong hydrogen bonds in proteins include negatively charged aspartate and glutamate (B1630785) as acceptors, and neutral residues like serine, threonine, and tyrosine as donors. youtube.com
Interactions with Nucleic Acids: Hydrogen bonding is the basis of the genetic code, defining the pairing between complementary bases in DNA and RNA (Watson-Crick pairing). acs.org Purine analogs can form hydrogen bonds not only in the canonical Watson-Crick geometry but also in alternative arrangements like Hoogsteen pairing. acs.orgnih.gov The ability of an adenine derivative to form these bonds determines how it might be incorporated opposite a thymine (B56734) or uracil (B121893) base during replication or transcription. The specific hydrogen bonding patterns of a purine analog can influence the stability and conformation of the DNA or RNA duplex into which it is incorporated. rsc.org
| Atom/Group on Adenine Moiety | Hydrogen Bonding Capacity | Potential Biological Partner |
|---|---|---|
| N1 | Acceptor | Amino acid side chains (e.g., -OH of Ser/Thr), nucleic acid bases |
| N3 | Acceptor | Amino acid side chains, nucleic acid bases |
| N6 (Amino Group) | Donor | Carbonyl groups in protein backbone, phosphate (B84403) groups in DNA/RNA, nucleic acid bases (e.g., Thymine) |
| N7 | Acceptor | Amino acid side chains (Hoogsteen face) |
This table summarizes the potential sites on the adenine portion of the molecule that can participate in hydrogen bonding, a key determinant of its biological interactions.
Vii. Structure Activity Relationship Sar Studies of Ethyl Adenine 9 Acetate Derivatives
Influence of Ester Group Modifications on Biological Activity
The ester group in ethyl adenine-9-acetate is a key site for modification to alter the compound's physicochemical properties, such as lipophilicity, stability, and solubility, which in turn can significantly impact its biological activity. While specific studies focusing exclusively on the ester group of this compound are limited, general principles of ester modification in medicinal chemistry provide a framework for understanding its potential influence.
Esterification is a common technique to enhance the lipid solubility and stability of molecules. The biological activity of ester derivatives is often influenced by changes in the number of phenolic hydroxyl groups and the polarity of the acyl moiety. The rate of ester formation and its subsequent stability can depend on the concentration of the acyl-coenzyme A (CoA) component and the alcohol.
Modifications can include altering the length and branching of the alkyl chain of the alcohol component (the "ethyl" part) or changing the carboxylic acid component. These changes can affect how the molecule interacts with its biological target and how it is metabolized. For instance, increasing the length of the alkyl chain can enhance lipophilicity, potentially improving membrane permeability. Conversely, introducing polar groups into the ester moiety could increase water solubility. The modification of the ionic and lipophilic character of a parent antibiotic through the creation of a series of ester derivatives has been shown to strongly influence the spectrum of its antibacterial activity in vitro nih.gov.
The table below illustrates hypothetical modifications to the ester group of this compound and the potential impact on biological activity based on general medicinal chemistry principles.
| Ester Group Modification | Potential Change in Physicochemical Properties | Hypothesized Impact on Biological Activity |
|---|---|---|
| Mthis compound (shorter alkyl chain) | Increased polarity, potentially higher water solubility | May alter binding affinity and pharmacokinetic profile |
| Propyl/Butyl adenine-9-acetate (longer alkyl chain) | Increased lipophilicity | Could enhance membrane permeability and affect receptor interaction |
| Introduction of a hydroxyl group on the ethyl chain | Increased polarity and potential for hydrogen bonding | May improve solubility and introduce new interactions with the target |
| Replacement of ethyl with a cyclic alkyl group (e.g., cyclohexyl) | Increased steric bulk and lipophilicity | Could enhance selectivity for a specific receptor subtype |
Impact of Substituents at Purine (B94841) Ring Positions (2, 6, 8, 9)
The purine ring of this compound offers several positions (2, 6, 8, and 9) where the introduction of various substituents can dramatically alter the molecule's interaction with biological targets, particularly adenosine (B11128) receptors.
Position 2: Substitutions at the C2 position of the adenine (B156593) ring can significantly influence potency and selectivity. For example, the introduction of a 2-chloro substituent generally increases the affinity of adenosine derivatives nih.gov. In a series of 9-ethylpurine derivatives, a phenethoxy group at the 2-position resulted in high selectivity for the A2A adenosine receptor over the A2B subtype mdpi.com. The synthesis of 2- and 8-alkynyl-9-ethyladenines has also been explored, demonstrating that modifications at these positions are crucial for biological activity at human and rat adenosine receptors nih.gov.
Position 6: The N6-amino group is often critical for activity. Introducing polar substituents at the 6-amino function, such as hydroxy, amino, or acetyl groups, has been identified as a favorable modification in some adenine derivatives nih.gov. However, even slight modifications can be allowed, and this position plays a vital role in the affinity for the A2A receptor acs.org.
Position 8: The C8 position is a key site for modification to achieve high affinity and selectivity. Substitution at the 8-position with groups like amino, dimethylamino, piperidinyl, or piperazinyl has proven to be one of the best modifications for certain adenine receptor ligands nih.gov. Studies on 9-ethyladenine (B1664709) derivatives revealed that an 8-phenyl substituent led to high-affinity antagonists for the A1 receptor, while an 8-ethoxy group conferred A2A selectivity, and an 8-phenylethynyl group resulted in A3 selectivity researchgate.net. The electronic structure of the purine ring is more strongly influenced by substituents at the C8 position compared to the C2 position acs.orgrsc.orgnih.gov.
Position 9: The N9 position is where the ethyl acetate (B1210297) group is attached. Altering the substituent at this position can influence activity. For instance, replacing the ribose moiety in adenosine with alkyl groups, such as an ethyl group, can convert agonists into antagonists nih.gov. Studies have shown that 9-methylpurine (B1201685) derivatives are generally less potent but more selective, whereas 9H-purine derivatives are more potent but less selective mdpi.com.
The following table summarizes the observed effects of various substituents at different positions on the purine ring of adenine derivatives.
| Position | Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C2 | Halo (e.g., Chloro, Fluoro) | Increases affinity; can convert agonists to antagonists | nih.gov |
| C2 | Phenethoxy | High A2A vs. A2B selectivity | mdpi.com |
| N6 | Acetyl | Potent ligand for human adenine binding sites | nih.gov |
| N6 | Isopropyl / Cyclopentyl | Plays a role in the binding process to hA1AR | ed.ac.uk |
| C8 | Phenyl | High affinity for A1 adenosine receptors | researchgate.net |
| C8 | Amino | Significantly more potent at human vs. rat binding sites | nih.gov |
| C8 | Alkynyl groups | Good affinity for the A3 receptor | mdpi.com |
| N9 | Methyl | Generally less potent but more selective | mdpi.com |
| N9 | 2-morpholinoethyl | Favorable modification for adenine receptor ligands | nih.gov |
Conformational Effects on Receptor Binding and Selectivity
The three-dimensional shape (conformation) of this compound derivatives is a critical determinant of their binding affinity and selectivity for specific receptors. Modifications to the purine ring or the N9-substituent can impose conformational constraints that favor binding to one receptor subtype over another.
For instance, structural modifications at the C8-position of purine nucleosides can affect the preferred conformation of the glycosidic bond mdpi.com. The introduction of bulky substituents can restrict the rotation around this bond, locking the molecule into a specific conformation that may be more favorable for binding to a particular receptor pocket.
Molecular modeling studies of trisubstituted adenine derivatives suggest that the adenine ring is stabilized by stacking interactions with specific amino acid residues like Leu250 and Phe171 in the A1 adenosine receptor ed.ac.uk. The substituents at the N6 and 8 positions interact with specific residues within the binding pocket. Differences in the binding poses of these derivatives in different receptor subtypes (e.g., A1AR vs. A2AAR) can be attributed to conformational variations and differences in the amino acid residues of their binding sites ed.ac.uk.
Development of Pharmacophore Models for Adenine Derivatives
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For adenine derivatives, pharmacophore models have been instrumental in identifying key features for binding to adenosine receptors and in the design of new, potent, and selective antagonists.
These models are typically generated based on a set of known active ligands. The process involves identifying common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, and their spatial relationships.
For example, a pharmacophore model for selective A2A adenosine receptor antagonists identified four essential features: one ring aromatic feature, one positively ionizable feature, one hydrogen bond acceptor lipid feature, and one hydrophobic feature acs.org. Similarly, a model for A2B antagonists is characterized by one ring aromatic feature, one hydrophobic aliphatic feature, and two hydrogen bond acceptor lipid features acs.org.
These models serve as valuable tools for virtual screening of large compound libraries to identify novel scaffolds with desired biological activities and for guiding the design of new adenine derivatives with improved potency and selectivity acs.orgacs.orgnih.govnih.govnih.gov. The reliability of this approach has been successfully tested by the rational design and synthesis of new compounds that validate the pharmacophore hypothesis nih.gov.
The key features commonly found in pharmacophore models for adenosine receptor antagonists include:
Aromatic Ring: Corresponding to the purine ring system.
Hydrogen Bond Acceptors/Donors: Involving the nitrogen atoms of the purine ring and specific substituents.
Hydrophobic Features: Arising from alkyl or aryl substituents on the purine ring.
These computational models can effectively discriminate between active and inactive molecules and even between compounds with different receptor subtype selectivities, thus accelerating the drug discovery process nih.govnih.gov.
Viii. Analytical Applications and Method Development for Ethyl Adenine 9 Acetate
Use as a Reference Standard in Chromatographic and Spectrometric Assays
In the realm of analytical chemistry, the purity and characterization of a compound are paramount. Ethyl adenine-9-acetate can serve as a reference standard for the development and validation of analytical methods. Its well-defined chemical structure and molecular weight (221.22 g/mol ) make it a suitable candidate for calibrating analytical instruments and for use as a comparator in the identification of related compounds.
High-performance liquid chromatography (HPLC) is a principal technique for the analysis of purine (B94841) derivatives. For this compound, a reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The mobile phase composition, typically a mixture of water or a buffer and an organic solvent like acetonitrile or methanol, would be optimized to achieve adequate retention and separation from potential impurities or other components in a sample mixture. Detection would most commonly be performed using a UV detector, leveraging the strong UV absorbance of the purine ring system.
Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), provides highly specific and sensitive detection. As a reference standard, this compound would be used to establish the characteristic mass spectrum, including the molecular ion peak and fragmentation pattern. This data is essential for the unambiguous identification of the compound in complex samples.
Table 1: General Chromatographic and Spectrometric Parameters for Analysis of Adenine (B156593) Derivatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Stationary Phase | Reversed-phase (e.g., C18, C8) | Not applicable |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients with potential pH modifiers (e.g., formic acid, ammonium acetate) | Not applicable |
| Detection | UV-Vis (typically around 260 nm) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Analysis Mode | Isocratic or Gradient Elution | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) |
| Key Information | Retention Time, Peak Area (for quantification) | Mass-to-charge ratio (m/z) of molecular ion and fragment ions |
This table represents typical parameters for the analysis of adenine derivatives and would require specific optimization for this compound.
Methodologies for Detection and Quantification in Biological Matrices
The detection and quantification of this compound in biological matrices such as plasma, urine, or cell cultures are critical for pharmacokinetic, metabolism, and toxicology studies. The development of such methods necessitates rigorous validation to ensure accuracy, precision, sensitivity, and specificity.
A typical workflow for the analysis of this compound in a biological sample would involve:
Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, salts) and to concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be employed. The choice of method would depend on the physicochemical properties of this compound and the nature of the biological matrix.
Chromatographic Separation: As described above, reversed-phase HPLC would be the method of choice to separate this compound from endogenous components of the biological matrix.
Detection and Quantification: Tandem mass spectrometry (MS/MS) is the gold standard for quantification in complex matrices due to its high selectivity and sensitivity. A specific precursor-to-product ion transition for this compound would be monitored in multiple reaction monitoring (MRM) mode. An internal standard, ideally a stable isotope-labeled version of the analyte, would be used to ensure high accuracy and precision.
Table 2: Hypothetical Method Validation Parameters for Quantification in a Biological Matrix
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision |
| Selectivity/Specificity | No significant interference at the retention time of the analyte and internal standard |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Demonstrated under various storage and handling conditions |
This table outlines standard acceptance criteria for bioanalytical method validation as per regulatory guidelines. Specific values would need to be experimentally determined for an this compound assay.
Development of Assays for Molecular Interaction Studies
To investigate the biological activity of this compound, assays to study its molecular interactions with potential protein targets (e.g., enzymes, receptors) are essential. The development of such assays can provide insights into its mechanism of action.
Techniques commonly used for studying molecular interactions include:
Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding affinity and kinetics of the interaction between this compound and a target protein immobilized on a sensor chip.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Fluorescence-Based Assays: These assays can be designed in various formats. For example, a competition assay could be developed where this compound competes with a fluorescently labeled ligand for binding to a target protein. Changes in fluorescence polarization or intensity would be measured to determine the binding affinity of this compound.
Enzyme Inhibition Assays: If this compound is hypothesized to be an enzyme inhibitor, its effect on the enzyme's activity can be measured. By determining the reaction rate at various substrate and inhibitor concentrations, the inhibition constant (Ki) and the mechanism of inhibition can be elucidated.
The development of these assays would require a supply of purified target protein and a thorough characterization of the assay conditions (e.g., buffer composition, pH, temperature) to ensure reliable and reproducible results.
Q & A
Advanced Research Question
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔG) between EA9A and MIPs, distinguishing specific vs. nonspecific interactions .
- Scatchard Analysis : Evaluates binding site heterogeneity by plotting vs. , revealing high- and low-affinity sites in MIPs .
- Computational Modeling (COPASI) : Simulates pre-polymerization equilibria to predict monomer-template association constants and optimize synthesis conditions .
How can computational tools improve the design of EA9A-imprinted polymers?
Advanced Research Question
Software like COPASI models the equilibrium between MAA dimerization and EA9A-MAA complex formation. Input parameters include:
- Dimerization Constant () : For MAA (≈0.1 M) .
- Template-Monomer Association : Derived from UV-Vis titration data.
Simulations guide solvent selection and monomer ratios to maximize cavity specificity, reducing experimental trial-and-error .
How should researchers address contradictions in binding affinity data across EA9A-MIP studies?
Advanced Research Question
Discrepancies often arise from:
- Cross-Linker Variability : Ethylene glycol dimethacrylate (EGDMA) vs. trimethylolpropane trimethacrylate (TRIM) alters cavity rigidity .
- Batch Reproducibility : Strict control of initiator (e.g., AIBN) concentration and UV polymerization time minimizes variability .
Resolution Strategy :
What methodologies validate the imprinting efficiency of EA9A-MIPs compared to non-imprinted polymers (NIPs)?
Advanced Research Question
- Binding Isotherms : Compare EA9A adsorption capacities of MIPs and NIPs. A 3:1 MIP:NIP binding ratio confirms successful imprinting .
- Selectivity Tests : Compete EA9A against structural analogs (e.g., 9-hydroxyethyl adenine) to assess cross-reactivity. High selectivity factors () indicate effective imprinting .
How does EA9A’s stability under varying pH and temperature conditions impact its use in long-term studies?
Basic Research Question
- pH Stability : EA9A degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions via ester hydrolysis. Buffered systems (pH 5–7) are recommended for storage .
- Thermal Stability : Decomposition occurs above 150°C (DSC data). Store at −20°C under inert atmosphere to prevent oxidation .
What strategies enhance the reproducibility of EA9A-MIP synthesis across laboratories?
Advanced Research Question
- Standardized Protocols : Publish detailed steps for monomer purification, degassing, and polymerization duration.
- Interlaboratory Validation : Share batch data (e.g., binding capacity ±5% RSD) through open-access repositories .
- Quality Control : Include internal standards (e.g., caffeine) during HPLC analysis to calibrate instrument performance .
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